Potassium Dehydroacetate

Beschreibung

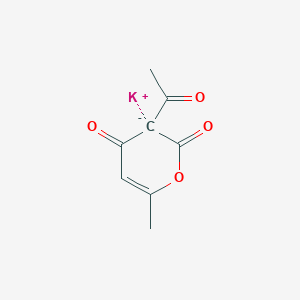

Potassium Dehydroacetate (C₈H₇KO₄) is the potassium salt of dehydroacetic acid (DHA), a heterocyclic compound known for its broad-spectrum antimicrobial activity. Both salts function as preservatives by inhibiting mold, yeast, and bacteria. The potassium salt may offer advantages in solubility or formulation compatibility compared to its sodium counterpart, though direct studies are sparse. This article focuses on comparative efficacy, stability, and safety, leveraging available data on Na-DHA and analogous preservatives to infer properties of Potassium Dehydroacetate where applicable.

Eigenschaften

CAS-Nummer |

57020-07-2 |

|---|---|

Molekularformel |

C8H7KO4 |

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

potassium;3-acetyl-6-methylpyran-3-ide-2,4-dione |

InChI |

InChI=1S/C8H7O4.K/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3H,1-2H3;/q-1;+1 |

InChI-Schlüssel |

CYTMSUFQXVURGG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)[C-](C(=O)O1)C(=O)C.[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium Dehydroacetate can be synthesized by neutralizing dehydroacetic acid with potassium hydroxide. The reaction typically involves dissolving dehydroacetic acid in water and then adding potassium hydroxide slowly while maintaining the temperature below 50°C. The resulting solution is then evaporated to obtain Potassium Dehydroacetate in crystalline form.

Industrial Production Methods

In industrial settings, the production of Potassium Dehydroacetate involves large-scale neutralization reactions. The process is similar to the laboratory synthesis but is carried out in large reactors with precise control over temperature and pH. The final product is then purified and dried to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium Dehydroacetate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Various metal salts can be used to replace the potassium ion.

Major Products Formed

Oxidation: Oxidized derivatives of dehydroacetic acid.

Reduction: Reduced forms of dehydroacetic acid.

Substitution: Metal salts of dehydroacetic acid.

Wissenschaftliche Forschungsanwendungen

Potassium Dehydroacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in microbiological studies due to its antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

Industry: Widely used as a preservative in food and cosmetic products to extend shelf life and maintain product quality.

Wirkmechanismus

The antimicrobial action of Potassium Dehydroacetate is primarily due to its ability to disrupt the cell membrane of microorganisms. It alters the membrane permeability, leading to the leakage of cellular contents and eventual cell death. This compound also interferes with the energy metabolism of microorganisms, further inhibiting their growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Antimicrobial Efficacy

Potassium Dehydroacetate and related preservatives are evaluated based on minimum inhibitory concentration (MIC) and spectrum of activity:

- Key Findings :

- Na-DHA exhibits 2–4× lower MIC than potassium sorbate and sodium benzoate against Alicyclobacillus acidoterrestris .

- In spore inhibition studies, Na-DHA (4 mg/mL) achieved 97% inhibition of Bacillus amyloliquefaciens, outperforming potassium sorbate and nisin .

- In silage preservation, Na-DHA (0.3%) maintained feed quality better than propionic acid or calcium propionate .

pH Stability and Versatility

- Key Findings: Na-DHA retains efficacy in acidic to slightly alkaline conditions, unlike potassium sorbate or sodium benzoate . Hydrate forms of Na-DHA (e.g., monohydrate) influence crystallization behavior and stability, critical for pharmaceutical formulations .

Research Findings and Data Gaps

- Phase Transformations: Na-DHA monohydrate converts to anhydrous forms via solid-state or solution-mediated pathways, affecting drug formulation stability .

- Limitations : Direct studies on Potassium Dehydroacetate are scarce; most data derive from Na-DHA. Differences in cation effects (e.g., solubility, ionic strength) require further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.